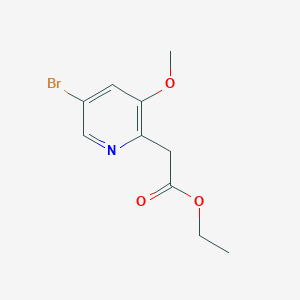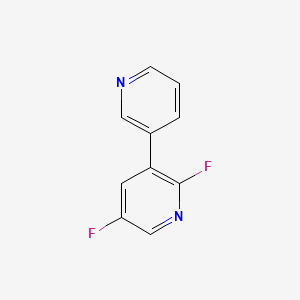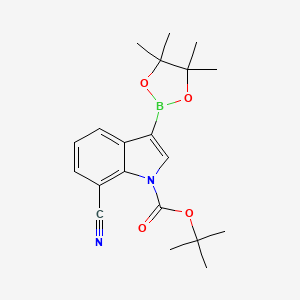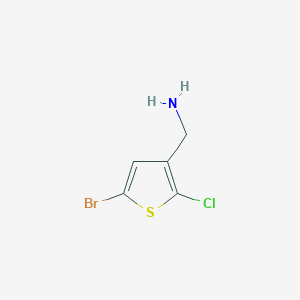![molecular formula C19H21FN2 B13127495 1'-Benzyl-7-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127495.png)
1'-Benzyl-7-fluorospiro[indoline-3,4'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Benzyl-7-fluorospiro[indoline-3,4’-piperidine] is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a fluorine atom and a benzyl group in its structure makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
The synthesis of 1’-Benzyl-7-fluorospiro[indoline-3,4’-piperidine] typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Spirocyclization: The indoline derivative is then subjected to spirocyclization, where a piperidine ring is formed at the 3,4’-position of the indoline. This step often requires the use of a strong base and a suitable solvent.
Benzylation: The final step involves the benzylation of the nitrogen atom in the piperidine ring, typically using benzyl bromide in the presence of a base like potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1’-Benzyl-7-fluorospiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine, forming new derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex spirocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium.
Aplicaciones Científicas De Investigación
1’-Benzyl-7-fluorospiro[indoline-3,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1’-Benzyl-7-fluorospiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the spirocyclic structure provides rigidity and specificity. The benzyl group may also play a role in modulating the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
1’-Benzyl-7-fluorospiro[indoline-3,4’-piperidine] can be compared with other spirocyclic compounds, such as:
Spiro[indoline-3,4’-piperidine]: Lacks the benzyl and fluorine substituents, resulting in different chemical and biological properties.
Spiro[indoline-3,4’-pyrrolidine]: Contains a pyrrolidine ring instead of a piperidine ring, leading to variations in reactivity and biological activity.
Spiro[indoline-3,4’-piperidine]-2-one:
The uniqueness of 1’-Benzyl-7-fluorospiro[indoline-3,4’-piperidine] lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C19H21FN2 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
1'-benzyl-7-fluorospiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C19H21FN2/c20-17-8-4-7-16-18(17)21-14-19(16)9-11-22(12-10-19)13-15-5-2-1-3-6-15/h1-8,21H,9-14H2 |
Clave InChI |
NXJOKMVDCUNWJH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12CNC3=C2C=CC=C3F)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate](/img/structure/B13127418.png)












